molecular formula C7H7BrF2N2O2 B1376979 2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1379811-34-3

2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B1376979
CAS No.: 1379811-34-3
M. Wt: 269.04 g/mol
InChI Key: LTTOMYNBESQWGS-UHFFFAOYSA-N
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Description

2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is an organic compound that features a pyrazole ring substituted with bromine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-3-(difluoromethyl)pyrazole with propanoic acid under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring .

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The bromine atom may also play a role in the compound’s reactivity and interaction with biological molecules .

Properties

IUPAC Name

2-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2O2/c1-3(7(13)14)12-2-4(8)5(11-12)6(9)10/h2-3,6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTOMYNBESQWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C(=N1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173619
Record name 1H-Pyrazole-1-acetic acid, 4-bromo-3-(difluoromethyl)-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-34-3
Record name 1H-Pyrazole-1-acetic acid, 4-bromo-3-(difluoromethyl)-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetic acid, 4-bromo-3-(difluoromethyl)-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
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2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
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2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
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2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 6
2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

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